6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
Properties
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-17-12-14-18(15-13-17)16-27-21-11-7-6-10-20(21)23-25-22(26-28(23)24(27)29)19-8-4-3-5-9-19/h2-15H,1,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBUXSAUSTENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have been found to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase.
Biological Activity
The compound 6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of various quinazoline derivatives against cancer cell lines. For instance, compounds similar to This compound have shown significant cytotoxicity against human cancer cell lines such as HCT-116 and HepG2.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 3.91 |
| 18 | HepG2 | 9.43 |
These results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation.
The mechanism by which this compound exerts its cytotoxic effects is believed to involve DNA intercalation and inhibition of topoisomerase II (Topo II). Intercalation allows the compound to insert itself between DNA base pairs, disrupting normal DNA function and leading to apoptosis in cancer cells.
In comparative studies with other derivatives:
- The compound demonstrated higher intercalation activity than some previously studied quinazoline derivatives.
- It showed a lower inhibitory effect on Topo II compared to other compounds in its class.
Study on Antitumor Activity
A systematic investigation into the antitumor properties of quinazoline derivatives revealed that modifications in the chemical structure significantly affect biological activity. For example:
- The introduction of bulky substituents decreased cytotoxicity due to steric hindrance.
- Compounds with smaller or more flexible groups exhibited enhanced binding affinity to DNA.
Research Findings
Research has consistently shown that quinazoline derivatives have a broad spectrum of biological activities including:
- Antitumor : Effective against various cancer types by targeting tyrosine kinase receptors.
- Antimicrobial : Exhibiting activity against bacterial and fungal strains.
- Anti-inflammatory : Reducing inflammation through various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Structure-Activity Relationship (SAR) Trends
Position 2 Substituents :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance BZD receptor binding affinity .
- Bulkier groups (e.g., biphenyl in fluorophores) improve photophysical properties but may reduce bioavailability .
Position 5/6 Modifications: Thiolate derivatives (e.g., compound 102c) exhibit antibacterial activity, likely due to sulfur’s redox activity and membrane disruption .
Ring Substitution :
- Chlorine at position 9 (CGS 16228) improves receptor antagonism, suggesting halogen bonding interactions .
Q & A
What are the optimal synthetic routes for 6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclocondensation: Formation of the triazoloquinazoline core using hydrazine derivatives and carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 12–24 hours) .
- Substituent Introduction: Alkylation or Friedel-Crafts reactions to attach the 4-ethenylphenylmethyl group. Catalysts like AlCl₃ or FeCl₃ may optimize regioselectivity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Example Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core Formation | Hydrazine hydrate, KOH | Ethanol | 80 | 35–45 |
| Alkylation | 4-Ethenylbenzyl chloride, AlCl₃ | DCM | 0→RT | 50–60 |
How is the compound characterized post-synthesis?
Level: Basic
Methodological Answer:
Characterization involves:
- 1H/13C NMR: Assign peaks based on aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and heterocyclic core signals (δ 5.5–6.5 ppm for ethenyl protons) .
- LC-MS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z: ~430 (exact mass varies with isotopic composition) .
- Elemental Analysis: Validate C, H, N content (e.g., calculated C: 72.3%, H: 5.2%, N: 16.9%) .
How can reaction conditions be optimized to improve yield and selectivity?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance electrophilic substitution in the alkylation step .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclocondensation kinetics .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C, 30 minutes) while monitoring decomposition via TLC .
Data Contradiction Resolution:
If yields vary (e.g., 35% vs. 60%), replicate under controlled humidity/temperature and characterize byproduct formation via HPLC .
What methodologies assess the compound’s biological activity?
Level: Advanced
Methodological Answer:
- Antimicrobial Assays: Use Mueller-Hinton agar with standardized strains (e.g., S. aureus ATCC 25923) and reference drugs (e.g., ciprofloxacin) to determine MIC values .
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Example Activity Data (Analog Compounds):
| Analog Structure | Target | IC₅₀ (µM) |
|---|---|---|
| Triazoloquinazoline | Kinase X | 0.45 |
| Thiazolotriazole | Protease Y | 1.2 |
How to resolve discrepancies in reported biological activity data?
Level: Advanced
Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Structural Confirmation: Re-characterize batches with conflicting data via XRD or 2D NMR to rule out polymorphism or stereochemical impurities .
- Meta-Analysis: Compare results across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify structure-activity trends .
What computational methods predict target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., EGFR kinase) to simulate binding poses and affinity scores .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability and ligand-protein hydrogen bonding .
- QSAR Modeling: Train models on triazoloquinazoline analogs to predict ADMET properties .
What are the compound’s key physicochemical properties?
Level: Basic
Methodological Answer:
- Solubility: Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL). Use sonication or co-solvents (PEG-400) for in vitro studies .
- Melting Point: Expected range: 190–210°C (determined via differential scanning calorimetry) .
- LogP: Predicted ~3.5 (via HPLC retention time calibration) .
How to design environmental impact studies for this compound?
Level: Advanced
Methodological Answer:
- Fate Analysis: Use OECD 308 guidelines to assess biodegradation in water-sediment systems over 28 days .
- Ecotoxicology: Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
- Analytical Detection: Develop UPLC-MS/MS methods with LOQ ≤1 ppb for environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
